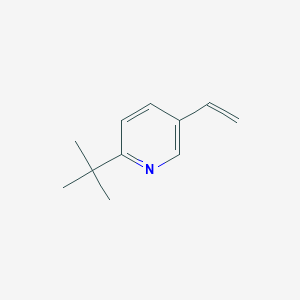
2-Tert-butyl-5-ethenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-5-ethenylpyridine is an organic compound with the molecular formula C11H15N It is a derivative of pyridine, featuring a tert-butyl group at the second position and an ethenyl group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-ethenylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-tert-butylpyridine with a suitable ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Tert-butyl-5-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-formylpyridine or 2-tert-butyl-5-carboxypyridine.
Reduction: Formation of 2-tert-butyl-5-ethylpiperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Tert-butyl-5-ethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-tert-butyl-5-ethenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting the activity of metalloenzymes.
相似化合物的比较
Similar Compounds
2-Tert-butylpyridine: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethenylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
2,6-Di-tert-butylpyridine: Contains two tert-butyl groups, leading to increased steric hindrance and different chemical behavior.
Uniqueness
2-Tert-butyl-5-ethenylpyridine is unique due to the presence of both the tert-butyl and ethenyl groups, which impart distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
属性
IUPAC Name |
2-tert-butyl-5-ethenylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-5-9-6-7-10(12-8-9)11(2,3)4/h5-8H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVJWVMLPWLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626934 |
Source


|
| Record name | 2-tert-Butyl-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910487-14-8 |
Source


|
| Record name | 2-tert-Butyl-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

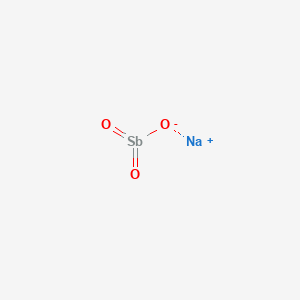
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)

![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)
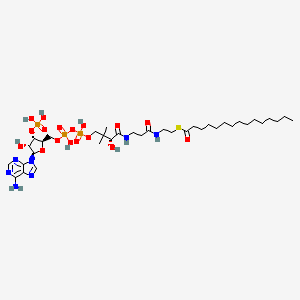
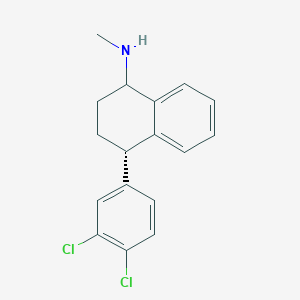
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
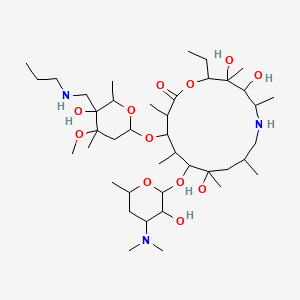
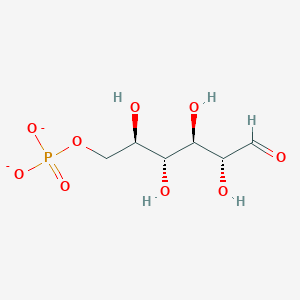
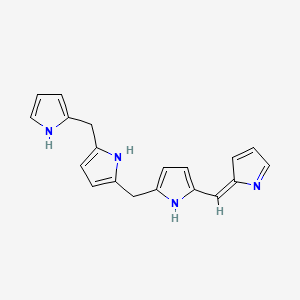
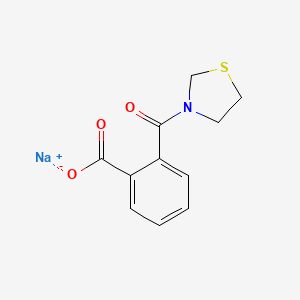
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)

